molecular formula C23H27Cl2N3OS B194384 Thio-aripiprazole CAS No. 573691-04-0

Thio-aripiprazole

Cat. No. B194384
M. Wt: 464.4 g/mol
InChI Key: XSCIEQZAASEUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thio-aripiprazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of several psychiatric disorders. It is a derivative of aripiprazole, which is an atypical antipsychotic drug used to treat schizophrenia, bipolar disorder, and depression. Thio-aripiprazole is a modified version of aripiprazole that has a sulfur atom in place of one of the carbon atoms in the molecule. This modification has been shown to alter the pharmacological properties of the compound, making it a promising candidate for further research.

Scientific Research Applications

Pharmacodynamic Properties

  • Aripiprazole is recognized for its partial agonist activity at dopamine D2 receptors and 5-HT1A receptors, combined with antagonist activity at 5-HT2A receptors. This unique profile contributes to its efficacy against symptoms of schizophrenia and possibly other psychiatric disorders (Jordan et al., 2002).

Mechanism of Action

  • It displays partial agonist properties at human dopamine D2 receptors, which is a significant factor in its antipsychotic activity. This mechanism differs from typical and atypical antipsychotics, making Aripiprazole a novel agent in pharmacotherapy (Burris et al., 2002).

Neuropharmacological Effects

  • Studies indicate that Aripiprazole may positively influence certain cognitive functions, suggesting a broader application in neuropsychiatric disorders beyond schizophrenia (Ishima et al., 2012).
  • It also seems to affect dopamine transmission in specific brain pathways, which could explain its efficacy in treating schizophrenia symptoms with reduced extrapyramidal side effects (Han et al., 2009).

Potential Therapeutic Applications

  • Aripiprazole has been studied for its potential use in treating Huntington's disease, demonstrating improvement in motor and behavioral symptoms in patients (Ciammola et al., 2008).
  • Its unique dopamine-serotonin system stabilization properties might offer novel strategies for managing various substance abuse disorders (Brunetti et al., 2012).

Impact on Biological Markers

  • Comparative studies show Aripiprazole's effects on lipid peroxidation in plasma, a marker of oxidative stress, which is pivotal in understanding its impact on biochemical pathways in the body (Dietrich-Muszalska & Kolińska-Łukaszuk, 2018).

properties

CAS RN

573691-04-0

Product Name

Thio-aripiprazole

Molecular Formula

C23H27Cl2N3OS

Molecular Weight

464.4 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione

InChI

InChI=1S/C23H27Cl2N3OS/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-29-18-8-6-17-7-9-22(30)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,30)

InChI Key

XSCIEQZAASEUST-UHFFFAOYSA-N

SMILES

C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Purity

98%

synonyms

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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